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Compound of Interest

Compound Name: R6G azide, 5-isomer

Cat. No.: B15341099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential photophysical

properties of Rhodamine 6G (R6G) azide, 5-isomer. This fluorescent probe is a vital tool in

bioconjugation and cellular imaging, primarily utilized in copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reactions, commonly known as "click chemistry." Understanding its

photophysical characteristics is paramount for the design and execution of robust and

quantitative fluorescence-based assays.

Core Photophysical Properties
R6G azide, 5-isomer, retains the exceptional brightness and photostability characteristic of the

rhodamine family. The introduction of the azide moiety at the 5-position of the phenyl ring has a

negligible impact on the core photophysical parameters of the Rhodamine 6G scaffold, making

it an excellent fluorescent reporter for "click" labeling applications.

Quantitative Data Summary
The key photophysical parameters of R6G azide, 5-isomer, are summarized in the table

below. These values are critical for predicting the performance of the dye in various

experimental settings.
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Photophysical Parameter Value Units

Absorption Maximum (λ_abs_) 519 nm

Emission Maximum (λ_em_) 546 nm

Molar Extinction Coefficient (ε) 116,000 L·mol⁻¹·cm⁻¹

Fluorescence Quantum Yield

(Φ_f_)
0.95 -

Fluorescence Lifetime (τ_f_) ~4.1 ns

Experimental Protocols
Accurate determination of photophysical properties is essential for the reliable application of

fluorescent probes. The following sections detail the standard methodologies for characterizing

R6G azide, 5-isomer.

Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law, which

describes the linear relationship between absorbance and concentration of an absorbing

species.

Principle: The Beer-Lambert law is expressed as:

A = εcl

where:

A is the absorbance

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

c is the concentration of the solute (mol/L)

l is the path length of the cuvette (typically 1 cm)

Procedure:
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Stock Solution Preparation: Prepare a concentrated stock solution of R6G azide, 5-isomer,
in a high-purity solvent (e.g., ethanol or DMSO) by accurately weighing the compound.

Serial Dilutions: Prepare a series of dilutions from the stock solution with known

concentrations.

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the

absorbance of each dilution at the absorption maximum (λ_abs_ = 519 nm).

Data Analysis: Plot the absorbance values against the corresponding concentrations. The

slope of the resulting linear regression line will be equal to the molar extinction coefficient

(assuming a 1 cm path length).

Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined using the relative method, by

comparing the fluorescence intensity of the sample to a well-characterized standard with a

known quantum yield. Rhodamine 6G in ethanol (Φ_f_ = 0.95) is a common standard for this

spectral region.[1]

Procedure:

Standard and Sample Preparation: Prepare dilute solutions of the standard (Rhodamine 6G)

and the R6G azide, 5-isomer sample in the same solvent. The absorbance of these

solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Absorption Spectra: Measure the absorption spectra of both the standard and the sample.

Fluorescence Spectra: Using a spectrofluorometer, measure the fluorescence emission

spectra of both the standard and the sample, using the same excitation wavelength for both.

Data Analysis: The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where:

Φ is the quantum yield
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I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

Determination of Fluorescence Lifetime
The fluorescence lifetime is measured using Time-Correlated Single Photon Counting

(TCSPC), a highly sensitive technique for resolving fluorescence decay kinetics.

Procedure:

Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond

laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate

photomultiplier tube), and timing electronics.

Sample Excitation: The R6G azide, 5-isomer solution is excited with short pulses of light at

a wavelength near its absorption maximum.

Photon Counting: The arrival times of the emitted photons are recorded relative to the

excitation pulses.

Data Analysis: A histogram of the arrival times is constructed, which represents the

fluorescence decay curve. This decay is then fitted to an exponential function to determine

the fluorescence lifetime (τ_f_). For a single exponential decay, the intensity I(t) at time t is

given by:

I(t) = I₀ * exp(-t/τ_f_)

where I₀ is the intensity at time zero.

Mandatory Visualizations
Experimental Workflow for Photophysical
Characterization
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The following diagram illustrates the logical workflow for the comprehensive photophysical

characterization of R6G azide, 5-isomer.
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Caption: Workflow for the determination of photophysical properties.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
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R6G azide, 5-isomer is primarily used for bioconjugation via the CuAAC "click" reaction. This

reaction forms a stable triazole linkage between the azide-functionalized dye and an alkyne-

modified biomolecule.
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Caption: Schematic of the CuAAC "click" chemistry reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Photophysical Profile of R6G Azide, 5-Isomer: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15341099#what-are-the-photophysical-properties-of-
r6g-azide-5-isomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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